2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Beschreibung
The compound 2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide features a triazolo[4,3-a]pyridine core substituted with a 2,4-dimethylphenyl carbamoyl methyl group at position 2 and a 3-methylphenyl carboxamide at position 5.
Eigenschaften
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-5-4-6-19(12-15)25-23(31)18-8-10-21-27-29(24(32)28(21)13-18)14-22(30)26-20-9-7-16(2)11-17(20)3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIWYCPJCQMWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Nicotinamide Derivative: The starting material, nicotinamide, is reacted with a suitable reagent to introduce the piperazine ring.
Benzylation and Methylation: The intermediate compound is then subjected to benzylation and methylation reactions to introduce the benzyl and methyl groups.
Amidation: The final step involves the amidation reaction with 3-methylbenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Key Structural Differences and Similarities
The triazolo[4,3-a]pyridine scaffold is shared among several compounds, but substituent variations significantly influence activity:
Binding Affinity and Target Engagement
From , analogs targeting TMPRSS2 exhibit free energy values (ΔG) ranging from -7.198 to -7.082 kcal/mol , with the triazolo-pyridine derivative (Row 7) at -7.104 kcal/mol . The target compound’s methyl groups may confer moderate binding compared to stronger electron-withdrawing groups (e.g., fluorine in Row 9’s compound with ΔG = -7.198) .
Substituent Effects on Activity
- Halogenation : Fluorine in the PubChem analog () could enhance target binding via electrostatic interactions, a common strategy in medicinal chemistry .
- Bulkier Groups : The benzazepine carboxamide in (Row 7) may reduce binding efficiency due to steric hindrance, despite the shared triazolo-pyridine core .
Methodological Considerations in Similarity Assessment
As noted in , structural similarity is a cornerstone of virtual screening, but dissimilarity in substituents can lead to divergent biological outcomes. For example:
- Similarity Metrics : Fingerprint-based methods (e.g., Tanimoto coefficient) may classify the target compound and its analogs as "similar" due to the shared core, but 3D conformational analyses could reveal critical differences in pharmacophore alignment .
- Biological Response : While the triazolo-pyridine core suggests protease inhibition (e.g., TMPRSS2), substituent-driven polarity changes might shift selectivity toward kinases or other targets .
Biologische Aktivität
The compound 2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (CAS Number: 1226438-14-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 429.5 g/mol. The structure features a triazolo-pyridine core which is significant in medicinal chemistry due to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₃N₅O₃ |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 1226438-14-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The carbamoyl group can facilitate binding to active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The presence of the triazole ring may allow for interaction with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
Antimicrobial Activity
Studies have indicated that compounds similar in structure to 2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism : This antimicrobial effect is often linked to interference with bacterial cell wall synthesis or function.
Anti-inflammatory Activity
The compound's structural components are reminiscent of known anti-inflammatory agents. In vitro assays suggest:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6 in activated macrophages.
Anticancer Potential
Research indicates that triazole derivatives can exhibit anticancer properties:
- Cell Line Studies : The compound has been tested against various cancer cell lines (e.g., breast cancer and leukemia), showing cytotoxic effects at certain concentrations.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives for their antimicrobial activity. The results indicated that compounds with structural similarities to our target compound significantly inhibited bacterial growth at micromolar concentrations.
-
Anti-inflammatory Effects :
- In a study focusing on inflammatory diseases published in Pharmacology Reports, researchers found that a related compound reduced inflammation markers in animal models by modulating immune responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
